

IUPAC name for C17H25F liquid crystal monomer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Fluoro-4-(4-pentylcyclohexyl)benzene
Cat. No.:	B1583018

[Get Quote](#)

An In-depth Technical Guide to the Liquid Crystal Monomer: **1-fluoro-4-(4-pentylcyclohexyl)benzene** (C17H25F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorinated liquid crystal monomer with the molecular formula C17H25F, identified by the IUPAC name **1-fluoro-4-(4-pentylcyclohexyl)benzene**. Fluorinated liquid crystal monomers are integral components in the manufacturing of liquid crystal displays (LCDs) and represent a significant area of materials science.^[1] This document details the synthesis, physicochemical properties, and characterization of **1-fluoro-4-(4-pentylcyclohexyl)benzene**. It also explores its applications, particularly in the context of advanced display technologies. The guide is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work.

Introduction to Fluorinated Liquid Crystal Monomers

Liquid crystal monomers (LCMs) are the fundamental building blocks of liquid crystal displays (LCDs).^[2] These materials exhibit a state of matter that has properties between those of a

conventional liquid and a solid crystal.[3] Fluorinated liquid crystal monomers, in particular, are widely used due to their desirable physicochemical properties that enhance the performance of LCDs.[1] The introduction of fluorine atoms into the molecular structure can significantly influence properties such as dielectric anisotropy, viscosity, and thermal and chemical stability.[4] These characteristics are crucial for achieving fast switching times, low power consumption, and high-resolution displays.[5][6][7]

The subject of this guide, C17H25F, is a specific fluorinated liquid crystal monomer. Understanding its molecular structure and properties is key to appreciating its role and potential applications.

Identification and Physicochemical Properties of C17H25F

The liquid crystal monomer with the chemical formula C17H25F is identified by the IUPAC name **1-fluoro-4-(4-pentylcyclohexyl)benzene**.[8]

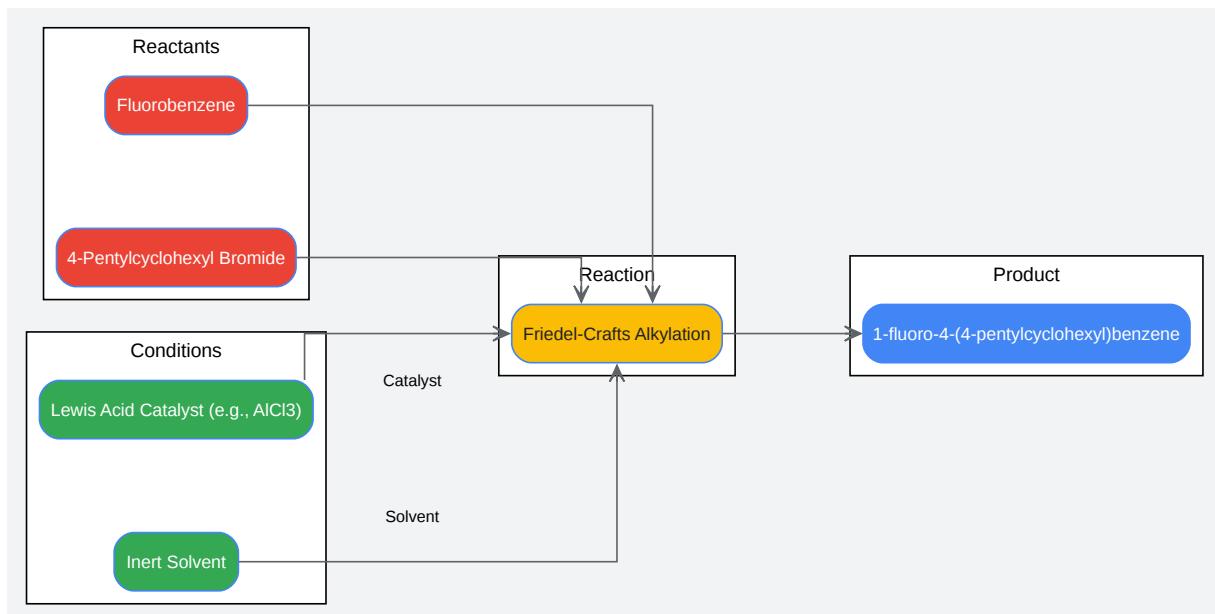
Molecular Structure

The structure of **1-fluoro-4-(4-pentylcyclohexyl)benzene** consists of three key components:

- A central cyclohexyl ring.
- A pentyl (C5H11) alkyl chain attached to the cyclohexyl ring.
- A fluorinated phenyl group attached to the cyclohexyl ring.

This molecular arrangement, with its rigid core and flexible alkyl chain, is characteristic of calamitic (rod-shaped) liquid crystals, which are commonly used in nematic phase displays.[3]

Physicochemical Data


A summary of the key physicochemical properties of **1-fluoro-4-(4-pentylcyclohexyl)benzene** is presented in the table below.

Property	Value	Source
Molecular Formula	C17H25F	--INVALID-LINK--[8]
IUPAC Name	1-fluoro-4-(4-pentylcyclohexyl)benzene	--INVALID-LINK--[8]
Molecular Weight	248.4 g/mol	--INVALID-LINK--[8]
CAS Number	76802-61-4	--INVALID-LINK--[8]

Synthesis of 1-fluoro-4-(4-pentylcyclohexyl)benzene

The synthesis of **1-fluoro-4-(4-pentylcyclohexyl)benzene** can be achieved through various organic synthesis routes. A common approach involves a Friedel-Crafts alkylation reaction. The rationale for choosing this method lies in its efficiency in forming carbon-carbon bonds between an aromatic ring and an alkyl halide or alkene.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-fluoro-4-(4-pentylcyclohexyl)benzene**.

Detailed Experimental Protocol

- **Reactant Preparation:** In a moisture-free reaction vessel, dissolve 4-pentylcyclohexyl bromide in a suitable inert solvent.
- **Catalyst Addition:** Carefully add a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl_3), to the reaction mixture while maintaining a controlled temperature. The choice of a Lewis acid is critical as it polarizes the alkyl halide, facilitating the electrophilic attack on the fluorobenzene ring.

- **Addition of Fluorobenzene:** Slowly add fluorobenzene to the reaction mixture. The reaction is typically exothermic and requires careful temperature management to prevent side reactions.
- **Reaction Monitoring:** Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of reactants.
- **Work-up:** Once the reaction is complete, quench the reaction mixture with an acid wash to neutralize the catalyst.
- **Extraction and Purification:** Extract the crude product with an organic solvent. The organic layer is then washed, dried, and concentrated. Final purification is achieved through column chromatography or recrystallization to yield pure **1-fluoro-4-(4-pentylcyclohexyl)benzene**.

This self-validating protocol includes in-process controls (reaction monitoring) to ensure the desired outcome and purification steps to guarantee the purity of the final product.

Characterization Techniques

The characterization of **1-fluoro-4-(4-pentylcyclohexyl)benzene** is crucial to confirm its identity and purity. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms. ^{19}F NMR is particularly important for confirming the presence and position of the fluorine atom.
- **Mass Spectrometry (MS):** This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Thermal Analysis

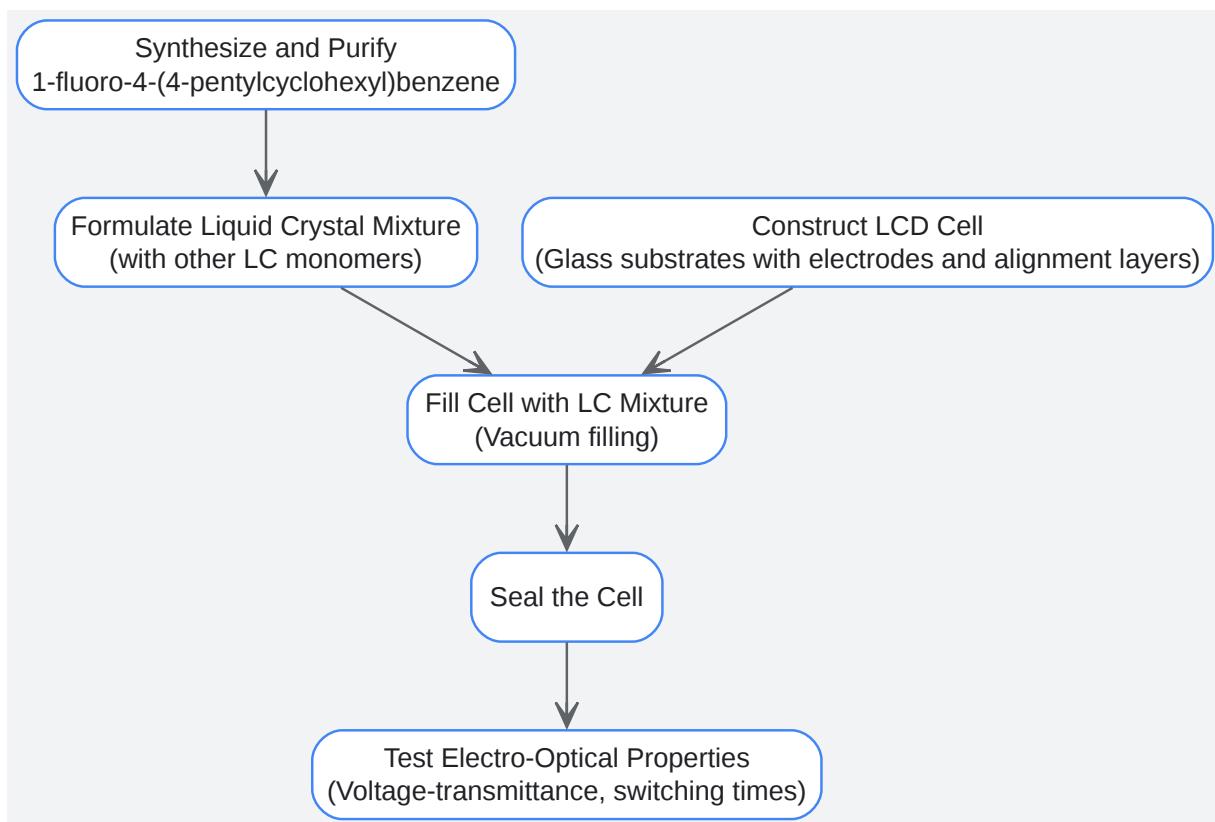
- **Differential Scanning Calorimetry (DSC):** DSC is used to determine the phase transition temperatures of the liquid crystal monomer, such as the melting point and the clearing point (the temperature at which it transitions from the liquid crystal phase to an isotropic liquid). These are critical parameters for its application in LCDs.

Applications in Liquid Crystal Displays

The unique properties of **1-fluoro-4-(4-pentylcyclohexyl)benzene** make it a valuable component in liquid crystal mixtures for displays.

Role in Nematic Liquid Crystal Mixtures

This monomer is typically used as a component in nematic liquid crystal mixtures. Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order.^[3] The addition of fluorinated monomers like **1-fluoro-4-(4-pentylcyclohexyl)benzene** can be used to fine-tune the properties of the mixture, such as:


- Dielectric Anisotropy: The fluorine atom introduces a dipole moment, which can contribute to the overall dielectric anisotropy of the liquid crystal mixture. This property is essential for the operation of twisted nematic (TN) and other field-effect LCDs, as it determines the threshold voltage for switching.
- Viscosity: The molecular shape and size influence the viscosity of the mixture, which in turn affects the switching speed of the display.
- Operating Temperature Range: The melting and clearing points of the individual components determine the overall operating temperature range of the liquid crystal mixture.

Advantages in Display Technology

The use of fluorinated liquid crystal monomers contributes to the development of LCDs with:

- Low Power Consumption^{[6][7]}
- High Resolution and Contrast^[5]
- Wide Viewing Angles^[5]
- Fast Response Times

Experimental Workflow for Incorporating into an LCD

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating the monomer into an LCD.

Environmental and Health Considerations

Fluorinated liquid crystal monomers are recognized as a class of novel persistent organic pollutants.^{[1][2]} Studies have shown their presence in various environmental matrices, including indoor dust, which raises concerns about human exposure and health risks.^[1] Some fluorinated LCMs are predicted to be persistent and bioaccumulative.^[4] Therefore, proper handling, disposal, and environmental monitoring of these compounds are essential.

Conclusion

1-fluoro-4-(4-pentylcyclohexyl)benzene is a key fluorinated liquid crystal monomer with specific properties that make it highly suitable for applications in modern liquid crystal displays. Its synthesis, characterization, and application require a deep understanding of organic chemistry, materials science, and device physics. As display technology continues to advance,

the development and understanding of novel liquid crystal materials like this will remain a critical area of research. Concurrently, the environmental impact of these materials necessitates responsible lifecycle management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Occurrence characterization of fluorinated liquid crystal monomers in indoor dust and human health exposure risks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pnas.org [pnas.org]
- 5. ciocoverage.com [ciocoverage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. 1-Fluoro-4-(4-pentylcyclohexyl)benzene | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for C17H25F liquid crystal monomer]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583018#iupac-name-for-c17h25f-liquid-crystal-monomer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com